![molecular formula C15H15BrO6 B2917118 Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-45-2](/img/structure/B2917118.png)
Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and reactivity. This compound, in particular, features bromine and ester functional groups, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1-benzofuran-3-carboxylic acid as the core structure.
Bromination: The bromination step involves the addition of bromine to the benzofuran ring, resulting in the formation of 6-bromo-2-methyl-1-benzofuran-3-carboxylic acid.
Esterification: The carboxylic acid group is then converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium iodide or potassium cyanide, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-hydroxycarboxylate.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the biological activity of benzofuran derivatives, which may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate: Another brominated heterocyclic compound with potential biological activity.
Ethyl 6-bromohexanoate: A simpler brominated ester used in organic synthesis.
This detailed overview provides a comprehensive understanding of Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
ethyl 6-bromo-5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO6/c1-4-19-14(17)13-8(3)21-11-7-10(16)12(6-9(11)13)22-15(18)20-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVWPMQDZSGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)OCC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)
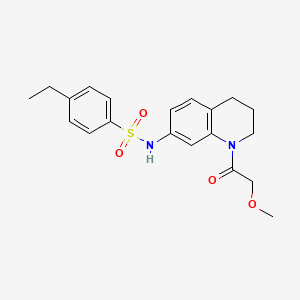

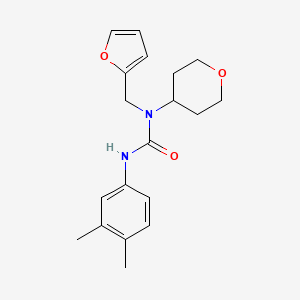
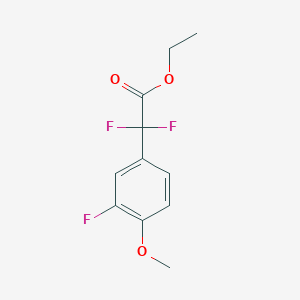
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2917044.png)
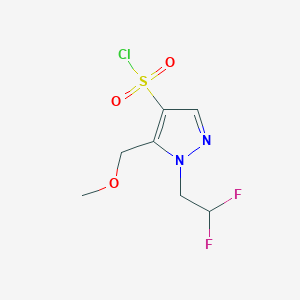
![ethyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2917046.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline](/img/structure/B2917052.png)
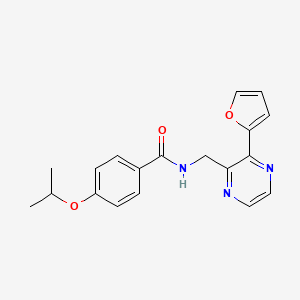
![4-ethoxy-N-[4'-(4-ethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2917056.png)
